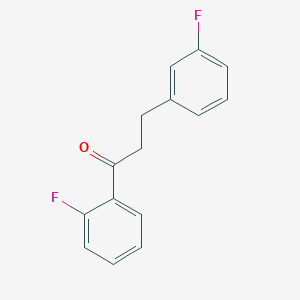

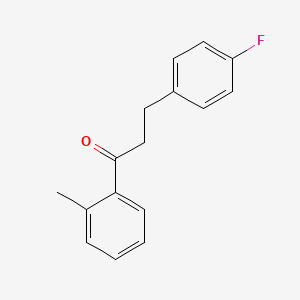

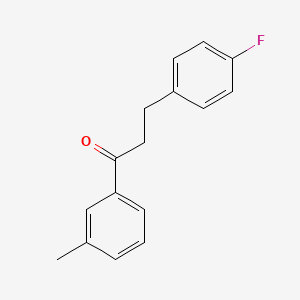

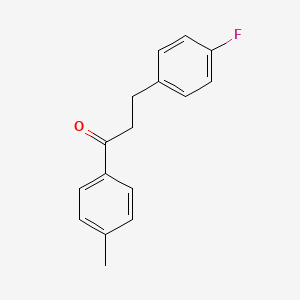

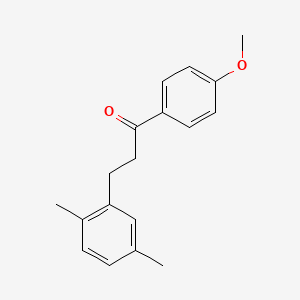

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (also known as DMMPP) is a synthetic organic compound belonging to the class of propiophenones. It is a colorless solid that is used in a variety of scientific and industrial applications. DMMPP is a versatile compound that has been widely studied for its unique properties and potential applications.

Applications De Recherche Scientifique

Spectroscopic and Electrochemical Properties Diaryl quinone methides, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, demonstrate notable solvatochromic behaviors and have interesting acid–base properties. These compounds, including variants like 4-[(4′-hydroxy-3′,5′-dimethylphenyl)(aryl)-methylene]-2,6-dimethylcyclohexa-2,5-dienone, show potential as indicators due to their distinctive visible absorptions in different states. Their electrochemical properties, studied through cyclic voltammetry and coupled ESR, reveal quasi-reversible redox processes, making them intriguing for electrochemical applications (Sarma, Kataky, & Baruah, 2007).

Photochemical Behavior Studies on compounds like 2,5-dimethylphenacyl chloride, which are structurally similar to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, indicate that they undergo photorelease of HCl, leading to the formation of specific photoproducts. This process, involving photoenolization and the formation of photoenols, highlights the potential of such compounds in photochemistry and synthetic organic chemistry (Pelliccioli et al., 2001).

Catalytic Applications in Organic Synthesis The synthesis of 4-methoxypropiophenone, a derivative of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, has been achieved via Friedel–Crafts acylation of anisole with propionic anhydride using solid acid catalysts. This process, efficient under solvent-free conditions, highlights the role of such compounds as intermediates in the production of fine chemicals and pharmaceuticals (Yadav & George, 2006).

Synthesis of Steroid Compounds and Analogs Compounds related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone have been used in the synthesis of steroid compounds and related substances. For example, the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone reacted with 1,3-cyclohexanedione to yield various intermediates useful in studying estrogenic activity (Nazarov & Zavyalov, 1956).

Photoremovable Protecting Group for Carboxylic Acids The 2,5-dimethylphenacyl (DMP) esters, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, have been studied as photoremovable protecting groups for carboxylic acids. These esters demonstrate efficient photoenolization and have potential applications in organic synthesis or biochemistry as 'caged compounds' (Zabadal et al., 2001).

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYXVOIPLPAGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644722 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone | |

CAS RN |

898794-84-8 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.